molecular formula C14H8F2O2 B1266174 4,4'-Difluorobenzil CAS No. 579-39-5

4,4'-Difluorobenzil

Cat. No.: B1266174
CAS No.: 579-39-5
M. Wt: 246.21 g/mol
InChI Key: BRKULQOUSCHDGS-UHFFFAOYSA-N
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Description

1,2-bis(4-fluorophenyl)ethane-1,2-dione is an organic compound with the molecular formula C14H8F2O2 It is a substituted benzil, characterized by the presence of two fluorine atoms on the phenyl rings

Mechanism of Action

Mode of Action

It’s known that it’s a benzil derivative

Biochemical Pathways

It’s known that it can undergo condensation with fe2(sh)2(co)6 to afford the adduct fe2s2c2(oh)2(c6h4-4-f)26

Action Environment

It’s known that it’s soluble in water , which suggests that its action could be influenced by the aqueous environment in biological systems.

Biochemical Analysis

Biochemical Properties

4,4’-Difluorobenzil plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been reported to undergo condensation reactions with benzylurea and phenethylurea . Additionally, 4,4’-Difluorobenzil interacts with iron-sulfur clusters, forming adducts such as Fe2S2C2(OH)2(C6H4-4-F)26 . These interactions suggest that 4,4’-Difluorobenzil can participate in complex biochemical pathways, potentially influencing various enzymatic activities.

Cellular Effects

The effects of 4,4’-Difluorobenzil on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4’-Difluorobenzil has been shown to affect the expression of acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE) genes . These enzymes are crucial for neurotransmission, indicating that 4,4’-Difluorobenzil may have implications in neurological functions and disorders.

Molecular Mechanism

At the molecular level, 4,4’-Difluorobenzil exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, the interaction of 4,4’-Difluorobenzil with iron-sulfur clusters suggests a potential role in redox reactions and electron transport . These molecular interactions can lead to changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of 4,4’-Difluorobenzil over time are critical factors in its biochemical applications. In laboratory settings, 4,4’-Difluorobenzil has been observed to maintain its stability under specific conditions, but it may degrade under prolonged exposure to light or heat . Long-term studies have shown that 4,4’-Difluorobenzil can have sustained effects on cellular functions, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of 4,4’-Difluorobenzil vary with different dosages in animal models. At lower doses, 4,4’-Difluorobenzil may exhibit beneficial effects on cellular functions and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in enzyme activities and metabolic imbalances . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

4,4’-Difluorobenzil is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by participating in redox reactions and electron transport chains . The compound’s interactions with iron-sulfur clusters further suggest its role in oxidative phosphorylation and energy metabolism.

Transport and Distribution

Within cells and tissues, 4,4’-Difluorobenzil is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 4,4’-Difluorobenzil is crucial for optimizing its therapeutic and experimental applications.

Subcellular Localization

The subcellular localization of 4,4’-Difluorobenzil is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . The localization of 4,4’-Difluorobenzil within mitochondria, for example, suggests its involvement in mitochondrial functions and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-bis(4-fluorophenyl)ethane-1,2-dione can be synthesized through the reaction of benzene-1,2-diamine with 1,2-bis(4-fluorophenyl)ethane-1,2-dione in ethanol at 85°C under nitrogen protection. The reaction mixture is stirred for 12 hours, followed by evaporation to remove most of the solvent and recrystallization to obtain the product .

Industrial Production Methods

Industrial production methods for 1,2-bis(4-fluorophenyl)ethane-1,2-dione are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(4-fluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dione to diols.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinones

    Reduction: Diols

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-bis(4-fluorophenyl)ethane-1,2-dione has several applications in scientific research:

Comparison with Similar Compounds

1,2-bis(4-fluorophenyl)ethane-1,2-dione can be compared with other similar compounds, such as:

    Benzil (1,2-diphenylethane-1,2-dione): Lacks fluorine substituents, leading to different chemical properties and reactivity.

    1,2-bis(4-chlorophenyl)ethane-1,2-dione: Contains chlorine atoms instead of fluorine, resulting in variations in reactivity and applications.

    1,2-bis(4-bromophenyl)ethane-1,2-dione: Bromine substituents impart different electronic and steric effects compared to fluorine.

Properties

IUPAC Name

1,2-bis(4-fluorophenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKULQOUSCHDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060374
Record name bis(4-Fluorophenyl) ethanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579-39-5
Record name 1,2-Bis(4-fluorophenyl)-1,2-ethanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanedione, 1,2-bis(4-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanedione, 1,2-bis(4-fluorophenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name bis(4-Fluorophenyl) ethanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Difluorobenzil
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Synthesis routes and methods

Procedure details

SeO2 (191 mg, 1.72 mmol, 4.00 equiv) was added in batches to a solution of 1,2-bis(4-fluorophenyl)ethanone (100 mg, 0.43 mmol, 1.00 equiv) in DMSO (4.5 mL). The resulting solution was allowed to react, with stirring, for 2 hrs while the temperature was maintained at 100° C. in an oil bath. The solids were filtered out and discarded.
[Compound]
Name
SeO2
Quantity
191 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the catalytic properties of 4,4'-Difluorobenzil and its applications in organic synthesis?

A1: this compound functions as an inexpensive, commercially available organic photoredox mediator in visible-light-induced photoredox catalysis. [] Upon activation by visible light, it facilitates single electron transfer oxidation of various substrates. For example, it enables the generation of perfluoroalkyl radicals from their corresponding sulfinates. [] This property makes it particularly useful in asymmetric three-component fluoroalkylation reactions, leading to the formation of complex fluoroalkyl-containing chiral compounds with high enantioselectivity. []

Q2: Can you describe the synthesis of polymers using this compound as a starting material?

A2: this compound serves as a key monomer in the synthesis of various polymers. For instance, poly(arylene ether diketone)s are synthesized via aromatic nucleophilic displacement reaction of this compound with different bisphenols in the presence of anhydrous potassium carbonate. [] This reaction is typically carried out in diphenylsulfone at elevated temperatures. The resulting polymers exhibit desirable properties such as high inherent viscosity, glass transition temperatures, and excellent thermal stability. [] Another example involves the reaction of this compound with 4,4’-isopropylidenediphenol to produce poly (ether benzil) (PEB), which can be further reacted with diamines to yield poly(aryl ether quinoxaline)s (PEQs) with controlled molecular weight. [] These PEQs possess excellent solubility in organic solvents, high glass transition temperatures, and good thermal properties, making them promising materials for various applications. []

Q3: How does the structure of this compound relate to its reactivity in nucleophilic substitution reactions?

A3: The two fluorine atoms in this compound, being highly electronegative, create electron-deficient sites on the aromatic rings. [] This electron deficiency activates the molecule towards nucleophilic aromatic substitution reactions, where nucleophiles can attack these electron-poor carbons, displacing the fluorine atoms. [] This reactivity makes this compound a valuable building block for the synthesis of a diverse range of compounds.

Q4: Are there any studies on the analytical methods used for characterizing and quantifying this compound?

A4: While the provided abstracts don't delve into specific analytical methods for this compound, common techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm its structure. [] For quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), potentially coupled with mass spectrometry, could be employed depending on the specific application and required sensitivity.

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